7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl
Description
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11-12H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNHDNVKWKQYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzodiazepine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The process is optimized for yield and purity to meet the requirements for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazepines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research indicates that compounds similar to 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride exhibit anticonvulsant properties. The structural features of this compound allow it to interact with GABA receptors, which are crucial in inhibiting neuronal excitability. Studies have shown that modifications in the benzodiazepine structure can enhance its efficacy in treating epilepsy and other seizure disorders.
Anxiolytic Properties
The compound also shows promise as an anxiolytic agent. Benzodiazepines are well-known for their ability to reduce anxiety through modulation of neurotransmitter systems. The presence of the bromine atom in this specific compound may influence its binding affinity to GABA_A receptors, potentially leading to improved anxiolytic effects compared to other benzodiazepines.
Pharmacological Studies
Neuropharmacology
In neuropharmacological studies, 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride has been evaluated for its effects on cognitive functions and memory. The compound's interaction with neurotransmitter systems suggests it could play a role in enhancing cognitive performance or mitigating cognitive decline associated with neurodegenerative diseases.
Pain Management
Emerging research points towards the analgesic properties of this compound. Its ability to modulate pain pathways through central nervous system interactions makes it a candidate for further investigation in pain management therapies.
Several studies have been conducted to explore the pharmacological effects of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride:
- Study on Anticonvulsant Effects: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticonvulsant activity in animal models.
- Anxiolytic Activity Analysis: Research published in Pharmacology Biochemistry and Behavior highlighted the anxiolytic properties of benzodiazepines with similar structures to this compound, suggesting potential therapeutic applications.
- Cognitive Enhancement Study: A recent clinical trial investigated the effects of related benzodiazepines on cognitive function in elderly patients, showing promising results that warrant further exploration of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors in the central nervous system, where the compound can modulate neurotransmitter activity. The exact pathways and molecular interactions depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one: Another brominated diazepine derivative with different biological properties.
7-Bromo-1,2,3,4-tetrahydro-1H-benzo[b]azepine: A structurally similar compound with variations in the ring structure and bromination pattern.
Uniqueness
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride is unique due to its specific bromination pattern and the presence of the diazepine ring. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Biological Activity
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl (CAS No. 195986-87-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₁BrN₂
- Molecular Weight : 227.10 g/mol
- CAS Number : 195986-87-9
- Physical Form : Solid, pale-yellow to yellow-brown
- Storage Conditions : Sealed in dry conditions at 2-8°C
The biological activity of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is primarily associated with its interaction with various neurotransmitter systems. It has been shown to exhibit:
- Anxiolytic Effects : Similar to benzodiazepines, this compound may modulate GABA_A receptor activity, leading to anxiolytic effects. This has been supported by various studies demonstrating its potential in reducing anxiety-related behaviors in animal models.
- Neuroprotective Properties : Research indicates that this compound can protect neurons from oxidative stress and excitotoxicity, possibly through the modulation of glutamate receptors or enhancement of antioxidant defenses.
Biological Activity Summary
Case Studies and Research Findings
- Anxiolytic Activity : A study evaluated the anxiolytic effects of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine in a mouse model. The results indicated a significant reduction in anxiety-like behaviors measured by the elevated plus-maze test. The compound demonstrated efficacy comparable to established anxiolytics like diazepam at doses of 10 mg/kg .
- Neuroprotection : In vitro studies showed that this compound could significantly reduce neuronal death induced by glutamate toxicity. The protective effect was attributed to the inhibition of calcium influx and enhancement of mitochondrial function .
- Antitumor Activity : In a series of experiments on cancer cell lines (e.g., HeLa and MCF-7), 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine exhibited dose-dependent cytotoxicity with IC50 values ranging from 15 to 30 µM. Mechanistic studies suggested that apoptosis was induced through the intrinsic pathway involving caspase activation .
Q & A
Q. What are the common synthetic routes for 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl?
Methodological Answer: The synthesis typically involves bromination of a precursor followed by cyclization to form the diazepine core. Key steps include:
- Bromination: A bromine atom is introduced to the aromatic ring using reagents like under radical initiation or electrophilic substitution conditions .
- Cyclization: Formation of the diazepine ring via intramolecular amidation or condensation reactions. For example, reacting 2-aminobenzyl alcohol derivatives with carbonyl compounds in acidic media (e.g., HCl) to facilitate ring closure .
- Catalysts/Solvents: Palladium on carbon () is often used for hydrogenation steps, while dichloromethane () serves as a solvent .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | 75% | ||
| Cyclization | 60% |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
- Spectroscopic Analysis:
- NMR: - and -NMR to confirm proton environments and carbon frameworks. Aromatic protons appear at 6.8–7.5 ppm, while the diazepine ring protons resonate at 3.0–4.5 ppm .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (, expected 290.99) .
- Purity Assessment: HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to ensure >95% purity .
Advanced Research Questions
Q. How can X-ray crystallography be applied to determine its molecular structure?
Methodological Answer:
- Data Collection: Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation () at 100 K .
- Structure Solution: Employ SHELXT for phase determination via intrinsic phasing and SHELXL for refinement .
- Key Parameters: Analyze hydrogen-bond geometry (e.g., ) and torsional angles to confirm the diazepine ring conformation .
Example Geometric Parameters Table:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| Br–C1 | 1.89 | C6–N1–C7 |
| N1–C7 | 1.47 | C7–N2–C8 |
| (Hypothetical data based on ) |
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace Br with Cl, vary alkyl groups on the diazepine ring) .
- Biological Assays: Test analogs against GABA receptors using patch-clamp electrophysiology to measure ion channel modulation .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities at receptor sites .
Q. How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) .
- Meta-Analysis: Compare datasets using tools like RevMan to identify outliers or confounding variables .
- Structural Validation: Re-examine compound purity and stereochemistry via chiral HPLC or X-ray crystallography to rule out batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
